tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
Azaspiro[3.3]heptane as a Strategic Bioisosteric Scaffold
The azaspiro[3.3]heptane core of tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate offers a compact, rigid framework that mimics the spatial geometry of piperidine while avoiding planar conformations. This bioisosteric replacement addresses limitations of monocyclic amines, such as off-target interactions and rapid metabolism. For instance, replacing the piperidine fragment in bupivacaine with azaspiro[3.3]heptane yielded a patent-free analogue with retained anesthetic activity and improved pharmacokinetics.
The spirocyclic system’s nitrogen atom participates in hydrogen bonding with biological targets, while the tert-butyl group enhances lipophilicity, aiding blood-brain barrier penetration. Comparative studies show that azaspiro[3.3]heptane derivatives exhibit up to 10-fold higher binding affinity for serotonin receptors compared to piperidine analogues, attributed to reduced entropy penalties upon target binding.
Table 1: Physicochemical Properties of Azaspiro[3.3]heptane vs. Piperidine
| Property | Azaspiro[3.3]heptane | Piperidine |
|---|---|---|
| Molecular Weight (g/mol) | 203.28 | 85.15 |
| cLogP | 2.1 | 1.0 |
| Polar Surface Area (Ų) | 29.1 | 12.0 |
| Rotatable Bonds | 1 | 1 |
Comparative Analysis of Spirocyclic vs. Monocyclic Amine Pharmacophores
Spirocyclic amines introduce steric hindrance that restricts conformational flexibility, a critical factor in optimizing drug-receptor interactions. For example, this compound’s ethynyl group projects into hydrophobic pockets inaccessible to monocyclic amines, as demonstrated in kinase inhibition assays. This spatial control reduces off-target effects, as seen in reduced hERG channel binding compared to piperidine-based drugs.
Metabolic stability is another advantage: the spirocyclic structure resists cytochrome P450 oxidation at the nitrogen center, extending half-life in vivo. In rat models, azaspiro[3.3]heptane derivatives showed a 2.3-fold increase in plasma half-life relative to piperidines.
Conformational Restriction Strategies Enabled by Spirocyclic Frameworks
The [3.3]heptane ring system enforces a chair-like conformation, locking substituents in equatorial or axial positions. This preorganization is critical for targeting allosteric sites, as observed in modulators of G protein-coupled receptors (GPCRs). For instance, introducing the ethynyl group at position 6 creates a rigid "molecular hook" that stabilizes interactions with tryptophan residues in receptor binding pockets.
Table 2: Synthetic Routes to this compound
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Spirocyclization | Graf isocyanate, Δ, 24 h | 65 |
| 2 | β-Lactam Reduction | Alane (AlH₃), THF, 0°C | 78 |
| 3 | Ethynylation | Sonogashira coupling, Pd(PPh₃)₄ | 82 |
Adapted from EvitaChem and Sigma-Aldrich.
The synthesis begins with a [2+2] cycloaddition between an endocyclic alkene and Graf isocyanate (ClO₂S-NCO), forming a spirocyclic β-lactam intermediate. Subsequent reduction with alane yields the azaspiro[3.3]heptane core, followed by ethynylation via Sonogashira coupling.
Properties
IUPAC Name |
tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-10-6-13(7-10)8-14(9-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQNQNUSIBUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azaspiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-dibromopropane derivative.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Protection of the carboxylate group: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity . The ethynyl group can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity . These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[3.3]heptane scaffold is a versatile motif in drug design due to its conformational constraints and ability to mimic saturated heterocycles like piperidines. Below is a detailed comparison of tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate with key analogs, focusing on substituents, synthetic routes, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Spiro[3.3]heptane Derivatives
Key Observations
Reactivity and Functionalization :
- The 6-ethynyl derivative’s alkyne group offers unique reactivity for Huisgen cycloaddition (click chemistry), enabling conjugation with azides in biopharmaceuticals .
- 6-Oxo and 6-hydroxy analogs are pivotal intermediates; the former undergoes reductive amination to introduce amines, while the latter is used for ether or ester linkages .
Physicochemical Properties: 6-Amino derivatives exhibit favorable drug-like properties (e.g., TPSA = 64.7 Ų, Csp³ fraction = 0.73), enhancing solubility and reducing metabolic liability compared to flat aromatic systems . 6-Methylamino derivatives show moderate BBB permeability, suggesting utility in CNS-targeted therapies .
6-Oxo derivatives are synthesized via high-yield (>85%) cyclization, underscoring scalability for industrial applications .
Applications in Drug Discovery :
Biological Activity
tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.3 g/mol
- CAS Number : 1809337-33-4
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bifunctional Synthesis :
- Derivatization Techniques :
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Antimicrobial Activity :
- Preliminary studies suggest that spiro compounds may possess antimicrobial properties, although specific data on this compound is limited.
- CNS Activity :
Study 1: CNS Effects
A study investigating the pharmacological effects of related spiro compounds demonstrated their ability to modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity . This suggests that this compound may also exhibit similar CNS effects.
Study 2: Antimicrobial Testing
In a comparative analysis, several azaspiro compounds were evaluated for their antimicrobial properties against various bacterial strains. While specific results for this compound are not available, the general trend indicated promising activity among structurally similar compounds .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate?
- Answer : While direct synthesis protocols for the ethynyl derivative are not explicitly detailed in the evidence, analogous spiro[3.3]heptane compounds (e.g., tert-butyl 6-amino or sulfinyl derivatives) are synthesized via reductive amination and nucleophilic substitution. For example:
-
LiAlH4 reduction : Reduces sulfinyl intermediates to amines (e.g., compound 4d in , yielding 87% via LiAlH4/THF/NaH) .
-
Tosylation/alkylation : Tosyl chloride or benzyl halides introduce substituents (e.g., compound 4m in , % yield) .
-
Key considerations : Use anhydrous conditions, inert atmospheres (N₂/Ar), and low temperatures (−78°C to 0°C) to stabilize reactive intermediates .
Table 1 : Representative Synthetic Conditions for Analogous Spiro Compounds
Compound Reagents/Conditions Yield Reference 4d LiAlH4, THF, NaH 87% 4l LiAlH4, Tosyl Cl 85% 4m LiAlH4, NaH 92%
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assigns spirocyclic stereochemistry and confirms ethynyl/azaspiro connectivity. For example, tert-butyl protons resonate at δ 1.42 ppm (singlet, 9H) .
- HRMS : Validates molecular weight (e.g., [M+H]+ for 4d : calc. 431.1566, found 431.1569) .
- Optical rotation : Determines enantiomeric purity (e.g., [α]²⁰D = −144.21 for 4l in MeOH) .
Q. What are the recommended storage and handling protocols?
- Answer :
- Storage : Refrigerated (2–8°C), sealed in dry, inert containers to prevent hydrolysis/oxidation .
- Handling : Use nitrile gloves, fume hoods, and anti-static lab coats to avoid dermal/respiratory exposure (GHS H302, H315, H319, H335) .
- Incompatibilities : Avoid strong acids/bases, oxidizers, and moisture .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered spirocyclic intermediates?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of rigid spiro frameworks .
- Catalytic additives : Use phase-transfer catalysts (e.g., 18-crown-6) to improve nucleophilic substitution kinetics .
- Factorial design : Systematically vary temperature, stoichiometry, and reaction time (e.g., 2³ factorial experiments) to identify optimal conditions .
Q. How should researchers address discrepancies in spectral data for spirocyclic compounds?
- Answer :
- Purity checks : Validate via HPLC (≥95% purity) or TLC to rule out byproducts .
- Dynamic NMR : Resolve conformational equilibria (e.g., ring-flipping in spiro systems) by variable-temperature NMR .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation (e.g., tert-butyl carbamate geometry in 4d ) .
Q. What computational tools are effective for predicting reaction pathways and stereoselectivity?
- Answer :
- Quantum mechanics (QM) : Use Gaussian or ORCA for transition-state modeling (e.g., LiAlH4 reduction stereochemistry) .
- Machine learning (ML) : Train models on spirocyclic reaction databases to predict optimal reagents/conditions .
- ICReDD workflow : Integrate QM, ML, and high-throughput experimentation to accelerate discovery (e.g., 50% reduction in optimization time) .
Data Contradiction Analysis
Q. How to reconcile conflicting reactivity reports for ethynyl-substituted spiro compounds?
- Answer :
- Contextual factors : Differences in steric bulk (tert-butyl vs. benzyl groups) or electronic effects (ethynyl vs. amino) alter reactivity .
- Case study : Ethynyl groups may inhibit nucleophilic attack at the spiro nitrogen due to electron-withdrawing effects, unlike amino derivatives .
- Validation : Replicate disputed experiments under controlled conditions (e.g., standardized humidity/temperature) .
Safety and Compliance
Table 2 : Hazard Mitigation Strategies (GHS Classification)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
